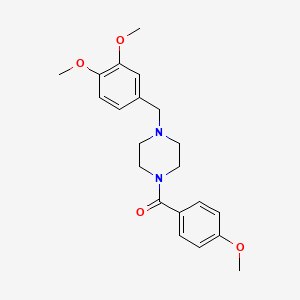![molecular formula C19H18F4N2O B3458089 1-(4-fluorobenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3458089.png)
1-(4-fluorobenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine
説明
1-(4-fluorobenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, TFMPP, and has been the subject of numerous studies exploring its synthesis, mechanism of action, biochemical and physiological effects, and potential future directions for research.
作用機序
The exact mechanism of action of TFMPP is not fully understood, but it is thought to act as a partial agonist at serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. This interaction with serotonin receptors is believed to underlie many of the physiological and behavioral effects of TFMPP.
Biochemical and Physiological Effects:
TFMPP has been shown to have a variety of biochemical and physiological effects, including changes in neurotransmitter release, alterations in neuronal excitability, and modulation of synaptic plasticity. These effects have been studied in a variety of experimental models, including in vitro cell cultures and in vivo animal models.
実験室実験の利点と制限
TFMPP has several advantages as a tool for scientific research, including its specificity for serotonin receptors and its ability to induce reproducible effects in experimental models. However, there are also limitations to the use of TFMPP in laboratory experiments, including its potential for off-target effects and the need for careful dosing and experimental design to avoid confounding factors.
将来の方向性
There are several potential future directions for research on TFMPP, including further exploration of its mechanism of action and interactions with other neurotransmitter systems, as well as studies exploring its potential therapeutic applications in the treatment of various psychiatric and neurological disorders. Additionally, the development of new compounds based on the structure of TFMPP may lead to the discovery of novel drugs with improved efficacy and safety profiles.
科学的研究の応用
TFMPP has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to interact with a variety of neurotransmitter receptors, including serotonin receptors, and has been used as a tool in studies exploring the role of these receptors in various physiological and behavioral processes.
特性
IUPAC Name |
(4-fluorophenyl)-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F4N2O/c20-16-7-5-14(6-8-16)18(26)25-11-9-24(10-12-25)13-15-3-1-2-4-17(15)19(21,22)23/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUABQDFSZPONS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-morpholinyl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B3458008.png)
![3,4,5-triethoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3458020.png)
![3,4,5-triethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3458025.png)
![3,4,5-triethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3458032.png)
![N-{3-[(3,4,5-triethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B3458044.png)
![N-(4-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenoxyacetamide](/img/structure/B3458047.png)
![2-phenoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3458055.png)
![5-chloro-2-methoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3458060.png)





